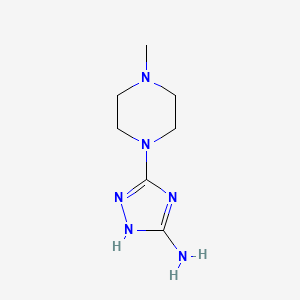

5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine

説明

Chemical Structure and Properties 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (CAS: 89292-91-1) is a triazole derivative with a molecular formula of C₇H₁₄N₆ and a molecular weight of 182.2263 g/mol . The compound features a 1,2,4-triazole core substituted at the 5-position with a 4-methylpiperazine group. This substitution introduces both hydrogen-bonding capacity (via the amine group) and moderate lipophilicity (due to the methylpiperazine moiety).

The compound is commercially available (e.g., from Indagoo and Biopharmacule Speciality Chemicals) for laboratory use, suggesting its role as a precursor in medicinal chemistry or materials science .

特性

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKMRAGLDFHRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533247 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89292-91-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpiperazine with 1H-1,2,4-triazole-3-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the production parameters .

化学反応の分析

Types of Reactions

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole or piperazine derivatives .

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival.

Antifungal Properties

This compound is also noted for its antifungal activity, particularly against strains resistant to common antifungal agents. Studies indicate that it disrupts fungal cell membrane integrity, leading to cell death. Its potential as a lead compound in antifungal drug development is being actively explored.

Cancer Research

In cancer research, this compound has shown promise as a potential therapeutic agent. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Further investigations are ongoing to elucidate its efficacy and safety profiles in clinical settings.

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to inhibit specific biological pathways in pests could lead to effective pest control solutions while minimizing environmental impact. Field trials are necessary to assess its practical applications in agriculture.

Plant Growth Regulation

There is emerging evidence that this compound may act as a plant growth regulator. It appears to enhance growth parameters in certain crops by modulating hormonal pathways. Research is ongoing to optimize its formulation and application methods for agricultural use.

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions suggests applications in developing advanced materials with enhanced properties such as conductivity or thermal stability.

Nanotechnology

The incorporation of this compound into nanomaterials is another area of interest. Its unique chemical properties may facilitate the creation of nanoscale devices with specific functionalities, such as targeted drug delivery systems or sensors.

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, we compare it structurally and functionally with related triazole derivatives. Key compounds are summarized in Table 1 .

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations

Lipophilicity and Solubility: The methylpiperazine substituent in the target compound balances moderate lipophilicity with water solubility, making it suitable for drug discovery . Methoxymethyl (C₄H₈N₄O) improves aqueous solubility, favoring agrochemical formulations .

Steric and Electronic Effects: The adamantyl group (C₁₂H₁₇N₄) introduces significant steric hindrance, which may reduce metabolic degradation but limit solubility .

Biological and Industrial Relevance: Amitrole (1H-1,2,4-Triazol-3-amine), the simplest analog, is a known herbicide but classified as hazardous waste (U011) due to toxicity . The target compound’s methylpiperazine group may mitigate toxicity while retaining bioactivity, as evidenced by its availability for research .

生物活性

5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, with the CAS number 89292-91-1, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C7H14N6

- Molecular Weight : 182.23 g/mol

- Purity : Typically above 98%

The compound is characterized by the presence of a triazole ring and a piperazine moiety, which is significant for its biological activity.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of triazole derivatives, including this compound. For instance:

- Antibacterial Activity : Research indicates that derivatives of triazoles exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported moderate activity against Enterobacter aerogenes and Bacillus cereus .

Anticonvulsant Activity

Recent advancements in the field have highlighted the anticonvulsant potential of triazole derivatives. A systematic review indicated that certain triazole compounds showed protective effects in seizure models:

- ED50 Values : Some compounds demonstrated effective doses (ED50) ranging from 11.4 to 39.4 mg/kg in various seizure tests . This suggests that modifications in the triazole structure can enhance anticonvulsant properties.

Synthesis and Testing

A notable study synthesized various triazole derivatives and evaluated their biological activities. The following table summarizes some key findings regarding their antimicrobial and anticonvulsant activities:

| Compound Name | Activity Type | Tested Against | Results |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, E. coli | Moderate activity |

| Triazole Derivative A | Anticonvulsant | MES Model | ED50 = 23.4 mg/kg |

| Triazole Derivative B | Anticonvulsant | Sc-PTZ Model | ED50 = 31.7 mg/kg |

These findings indicate that structural modifications can lead to enhanced biological activities.

The mechanism by which triazole compounds exert their biological effects often involves interaction with specific enzymes or receptors in microbial cells or neuronal pathways. For example, some studies suggest that the GABAergic system may play a role in the anticonvulsant action of these compounds .

Q & A

Q. What are the established synthetic routes for 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in one protocol, the triazole core is functionalized with 4-methylpiperazine under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like mercuric acetate to enhance reactivity . Purity (>95%) is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and recrystallization from ethanol-water mixtures. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase).

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated DMSO solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (via WinGX or OLEX2 interfaces) confirms bond lengths (e.g., N–C = 1.33–1.38 Å) and dihedral angles between the triazole and piperazine moieties . Complementary techniques:

- ¹H NMR (DMSO-d₆): Peaks at δ 2.17 ppm (singlet, CH₃ on piperazine) and δ 5.72 ppm (broad singlet, NH₂) .

- IR : Stretching vibrations at 3300–3400 cm⁻¹ (N–H) and 1600–1650 cm⁻¹ (C=N).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of triazole-amine derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. For example, piperazine substituents modulate solubility and target affinity. To resolve conflicts:

- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Use molecular docking (AutoDock Vina) to compare binding modes with homologous targets (e.g., CB2 cannabinoid receptors vs. kinases) .

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH).

Q. How do steric and electronic effects of the 4-methylpiperazine group influence reactivity in coordination chemistry?

Methodological Answer: The methyl group on piperazine introduces steric hindrance, reducing ligand flexibility but enhancing metal-ligand stability. Electronic effects are probed via:

- Cyclic voltammetry : Compare redox potentials of metal complexes (e.g., Cu²⁺ or Pt²⁺) with/without the methyl group.

- DFT calculations (Gaussian 16): Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior .

- Experimental data show methylpiperazine derivatives form more stable complexes with transition metals (ΔlogK ~1.5) than non-methylated analogs .

Q. What experimental designs are optimal for studying metabolic stability of this compound?

Methodological Answer: Use microsomal incubation assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. Key parameters:

- Half-life (t₁/₂) : Monitor parent compound depletion over 60 minutes (sampling every 10 min).

- CYP enzyme inhibition screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates .

- Data interpretation : A t₁/₂ <30 min suggests rapid hepatic clearance, necessitating structural modifications (e.g., fluorination of the triazole ring ).

Key Research Gaps and Future Directions

- Crystallographic ambiguity : Conflicting reports on tautomerism (1H vs. 4H triazole forms) require neutron diffraction studies.

- Target identification : Use chemoproteomics (activity-based protein profiling) to map off-target interactions.

- Environmental impact : Assess ecotoxicity using OECD Guideline 221 ( Lemna minor growth inhibition test).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。